An In-depth Technical Guide to the Chemical Properties of (1R)-1-(Furan-3-yl)ethane-1,2-diol
An In-depth Technical Guide to the Chemical Properties of (1R)-1-(Furan-3-yl)ethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-1-(Furan-3-yl)ethane-1,2-diol is a chiral vicinal diol containing a furan moiety. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via Sharpless asymmetric dihydroxylation, and predicted spectroscopic data for its characterization. The potential biological significance of this class of compounds is also discussed, providing a valuable resource for researchers in medicinal chemistry and drug development.
Chemical and Physical Properties
The chemical and physical properties of (1R)-1-(Furan-3-yl)ethane-1,2-diol are summarized in the table below. Experimental data for this specific compound is limited; therefore, where experimental data is unavailable, predicted values from computational models are provided.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | - |
| Molecular Weight | 128.13 g/mol | - |
| Melting Point | 55 °C | [1] |
| Boiling Point (Predicted) | 110.3 ± 19.0 °C | [1] |
| Density (Predicted) | 1.271 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 13.75 ± 0.20 | [1] |
| LogP (Predicted) | -0.8 | Analogous to 1-(Furan-3-yl)pentane-1,2-diol[2] |
| Hydrogen Bond Donors | 2 | - |
| Hydrogen Bond Acceptors | 3 | - |
Synthesis
The most plausible and stereoselective method for the synthesis of (1R)-1-(Furan-3-yl)ethane-1,2-diol is the Sharpless asymmetric dihydroxylation of 3-vinylfuran. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[3][4][5]
Synthetic Workflow
The overall synthetic workflow for the preparation of (1R)-1-(Furan-3-yl)ethane-1,2-diol from 3-bromofuran is depicted below.
Caption: Synthetic route to (1R)-1-(Furan-3-yl)ethane-1,2-diol.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 3-Vinylfuran
This protocol is adapted from established procedures for the Sharpless asymmetric dihydroxylation of vinyl arenes.[3][4][5]
Materials:
-
3-Vinylfuran
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene) at room temperature, add methanesulfonamide (1 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 3-vinylfuran (1 equivalent) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield (1R)-1-(Furan-3-yl)ethane-1,2-diol.
Reaction Mechanism
The catalytic cycle of the Sharpless asymmetric dihydroxylation involves the formation of an osmium-chiral ligand complex, which then undergoes a [3+2] cycloaddition with the alkene. Subsequent hydrolysis releases the diol and regenerates the osmium catalyst.[5]
Caption: Simplified mechanism of Sharpless asymmetric dihydroxylation.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum would show characteristic signals for the furan ring protons and the ethane-1,2-diol moiety.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.4 | s | H-2 (furan) |
| ~7.3 | s | H-5 (furan) |
| ~6.4 | s | H-4 (furan) |
| ~4.6 | dd | H-1' (methine) |
| ~3.6 | m | H-2' (methylene) |
| ~3.5 | m | H-2' (methylene) |
| ~2.5-3.5 | br s | 2 x -OH |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~143 | C-2 (furan) |
| ~140 | C-5 (furan) |
| ~125 | C-3 (furan) |
| ~109 | C-4 (furan) |
| ~73 | C-1' (methine) |
| ~67 | C-2' (methylene) |
Infrared (IR) Spectroscopy
The predicted IR spectrum would exhibit characteristic absorption bands for the hydroxyl and furan functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch (hydroxyl groups) |
| ~3120 | Medium | C-H stretch (furan ring) |
| ~2930 | Medium | C-H stretch (aliphatic) |
| ~1580, 1500, 1450 | Medium to Weak | C=C stretch (furan ring) |
| ~1150-1050 | Strong | C-O stretch (hydroxyl groups and furan ring) |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 128 | [M]⁺ (Molecular Ion) |
| 111 | [M - OH]⁺ |
| 97 | [M - CH₂OH]⁺ |
| 81 | Furan moiety fragmentation |
| 69 | Furan moiety fragmentation |
Biological Activity and Potential Applications
While no specific biological activity has been reported for (1R)-1-(Furan-3-yl)ethane-1,2-diol, the furan nucleus is a common scaffold in many biologically active compounds. Furan derivatives have been shown to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3] The diol functionality can also contribute to biological activity and can serve as a handle for further chemical modification.
The chiral nature of (1R)-1-(Furan-3-yl)ethane-1,2-diol makes it an attractive building block for the synthesis of more complex chiral molecules, including potential drug candidates. The vicinal diol can be further functionalized to introduce other pharmacophoric groups, and the furan ring can participate in various chemical transformations.
Conclusion
(1R)-1-(Furan-3-yl)ethane-1,2-diol is a chiral molecule with potential applications in synthetic and medicinal chemistry. This technical guide provides a summary of its known and predicted chemical properties, a detailed protocol for its stereoselective synthesis, and predicted spectroscopic data to aid in its characterization. Further research into the biological activities of this and related furan-containing diols is warranted to explore their potential as novel therapeutic agents.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Mass spectrometric analysis of long-chain esters of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

